4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(diphenylmethyl)piperazine-1-carboxamide
Description
This compound features a piperazine core substituted at the 4-position with a 3-cyclopropyl-1-methylpyrazole moiety and at the 1-position with an N-(diphenylmethyl)carboxamide group. The diphenylmethyl group imparts significant lipophilicity, while the cyclopropyl substituent on the pyrazole enhances rigidity and metabolic stability.
Properties
IUPAC Name |
N-benzhydryl-4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O/c1-28-23(18-22(27-28)19-12-13-19)29-14-16-30(17-15-29)25(31)26-24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-11,18-19,24H,12-17H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNQBZNMWNZPJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(diphenylmethyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be synthesized through the reaction of hydrazine with a 1,3-diketone. The cyclopropyl group is introduced via cyclopropanation reactions. The benzhydryl group is then attached to the pyrazole ring through a nucleophilic substitution reaction. Finally, the piperazine ring is introduced, and the carboxamide group is formed through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(diphenylmethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzhydryl and pyrazole rings
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(diphenylmethyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(diphenylmethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison Table
Key Structural Variations and Implications
Nishikawa’s acrylamides use a hydrophilic pyridyl group, balancing lipophilicity for antiallergic effects .
Pyrazole Substituent :
- The 3-cyclopropyl group in the target compound introduces steric hindrance and rigidity, likely improving metabolic stability over simpler alkyl or aryl substituents (e.g., methyl or phenyl in other analogs) .
The absence of piperazine in T109 limits its pharmacological overlap with the target compound .
Pharmacological Insights from Analogs
- Antiallergic Activity : Nishikawa et al. (1989) demonstrated that diphenylmethyl-piperazine derivatives inhibit histamine release, suggesting a mechanism for the target compound .
- Synthetic Accessibility : Compounds like T109 highlight the feasibility of synthesizing diphenylmethyl-amine derivatives, though their biological profiles differ .
Biological Activity
The compound 4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(diphenylmethyl)piperazine-1-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a complex structure that includes:
- A piperazine ring , known for its interactions with various neurotransmitter receptors.
- A pyrazole moiety , which has been associated with diverse biological activities.
- A diphenylmethyl group , contributing to its lipophilicity and receptor binding properties.
Pharmacological Properties
Preliminary studies indicate that this compound may exhibit several pharmacological activities:
1. Antimicrobial Activity
Research on similar pyrazole derivatives suggests potential antimicrobial properties. For instance, certain pyrazole compounds have demonstrated efficacy against various bacterial strains, indicating that this compound could also possess similar activity .
2. Anticancer Properties
Pyrazole derivatives are increasingly recognized for their anticancer effects. Compounds with structures analogous to this one have shown significant inhibition of cancer cell proliferation in vitro, particularly against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) . The mechanism often involves the modulation of key signaling pathways associated with tumor growth and survival.
3. Neuropharmacological Effects
Given the presence of the piperazine structure, this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders. Piperazine derivatives are known to influence serotonin and dopamine receptors, which could be relevant in the treatment of anxiety and depression .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : Interaction with neurotransmitter receptors could lead to changes in neuronal signaling, contributing to its neuropharmacological effects.
- Cell Cycle Interference : Similar compounds have been shown to disrupt cell cycle progression in cancer cells, leading to increased apoptosis .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives:
Q & A
Q. What methodologies resolve spectral overlap in complex NMR spectra (e.g., piperazine and pyrazole protons)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
